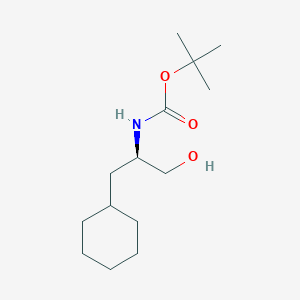

Boc-D-cha-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJQBBXPSVGTQT-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate

Abstract: This document provides a comprehensive technical overview of (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate, a pivotal chiral building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic and purification protocol, outline methods for its analytical characterization, and discuss its significant applications in the development of therapeutic agents, particularly protease inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Importance

(R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate, also known as Boc-D-cyclohexylalaninol, is a non-proteinogenic amino alcohol derivative. Its structure is characterized by a cyclohexylalanine backbone where the carboxylic acid has been reduced to a primary alcohol and the amine is protected by a tert-butoxycarbonyl (Boc) group. This specific combination of a chiral center, a bulky lipophilic cyclohexyl group, a primary hydroxyl group, and an acid-labile protecting group makes it an exceptionally valuable intermediate in asymmetric synthesis.

The strategic importance of this molecule lies in its utility as a precursor for constructing complex molecular architectures, particularly in peptidomimetics and small molecule inhibitors.[1] The cyclohexyl moiety often serves to occupy hydrophobic pockets in enzyme active sites, such as those found in various proteases, enhancing binding affinity and potency. The hydroxyl and protected amine groups provide versatile handles for subsequent chemical modifications and peptide bond formation.

Key Identifiers:

-

IUPAC Name: tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate

-

CAS Number: 168960-20-9

-

Molecular Formula: C₁₄H₂₇NO₃

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and process development. The properties of Boc-D-cyclohexylalaninol are summarized below. The Boc group and the cyclohexyl ring contribute to its solubility in a wide range of organic solvents, while the hydroxyl and carbamate moieties allow for some degree of polarity.

| Property | Value | Source |

| Molecular Weight | 257.38 g/mol | PubChem |

| Appearance | White to off-white solid | [2] |

| Melting Point | 64 - 67 °C | [2] |

| Boiling Point | Data not available | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | General knowledge |

| SMILES | C1CCC(CC1)CNC(=O)OC(C)(C)C | PubChem |

| InChIKey | PQNXLHERNXHGEB-SCSAIBSYSA-N | PubChem |

Synthesis and Purification: A Validated Protocol

The synthesis of (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate is most commonly and efficiently achieved starting from the commercially available amino acid, D-cyclohexylalanine. The synthetic strategy involves two key transformations: protection of the amine and reduction of the carboxylic acid.

Causality in Experimental Design:

-

Amine Protection: The amine functionality is first protected with a tert-butoxycarbonyl (Boc) group. The Boc group is chosen for its stability under the reducing conditions required for the subsequent step and its facile removal under mild acidic conditions, which preserves the integrity of other sensitive functional groups in a larger synthetic scheme. The reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[3]

-

Carboxylic Acid Reduction: The carboxylic acid of the N-Boc protected amino acid is then reduced to a primary alcohol. Common reducing agents for this transformation include borane complexes (e.g., BH₃·THF) or lithium aluminium hydride (LAH). However, a safer and highly effective method involves a two-step procedure via a mixed anhydride, which is then reduced with sodium borohydride (NaBH₄). This method avoids the use of highly pyrophoric reagents like LAH and often results in cleaner reactions with higher yields.

Diagram: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

Caption: Synthetic pathway for Boc-D-cyclohexylalaninol.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Part A: Synthesis of N-Boc-D-cyclohexylalanine

-

Setup: To a 500 mL round-bottom flask, add D-cyclohexylalanine (1 equiv.), 1,4-dioxane, and a 1M aqueous solution of sodium bicarbonate. Stir the mixture at room temperature until the amino acid is fully dissolved.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in 1,4-dioxane dropwise over 30 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

-

Isolation: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1M KHSO₄ solution. A white precipitate will form.

-

Purification: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield N-Boc-D-cyclohexylalanine as a white solid.

Part B: Synthesis of (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate

-

Activation: Dissolve the N-Boc-D-cyclohexylalanine (1 equiv.) from Part A in anhydrous tetrahydrofuran (THF) in a three-neck flask under an inert atmosphere (Argon or Nitrogen). Cool the solution to -15 °C.

-

Mixed Anhydride Formation: Add N-methylmorpholine (NMM, 1 equiv.) followed by the dropwise addition of isobutyl chloroformate (1 equiv.). Stir the resulting slurry at -15 °C for 15-20 minutes. A white precipitate of NMM·HCl will form.

-

Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄, 2 equiv.) in water and cool to 0 °C. Add the cold NaBH₄ solution to the mixed anhydride slurry dropwise, ensuring the internal temperature does not exceed 0 °C.

-

Monitoring & Quenching: Stir the reaction mixture vigorously for 1-2 hours. Monitor by TLC. Once complete, cautiously quench the reaction by adding 1M HCl until the effervescence ceases.

-

Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a pure white solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods is employed for full characterization.

Diagram: Analytical Workflow

This diagram outlines the standard procedure for confirming the structure and purity of the final compound.

Caption: Logical workflow for analytical characterization.

Spectroscopic Data

The following data are representative for the successful synthesis of the title compound.

¹H NMR (400 MHz, CDCl₃):

-

δ (ppm): ~4.90 (d, 1H, NH), ~3.70-3.55 (m, 3H, CH-NH and CH₂-OH), ~2.20 (br s, 1H, OH), ~1.80-1.60 (m, 5H, cyclohexyl), 1.45 (s, 9H, C(CH₃)₃), ~1.30-1.05 (m, 8H, cyclohexyl and CH₂-cyclohexyl).

-

Expert Interpretation: The broad singlet around 4.90 ppm is characteristic of the carbamate N-H proton. The singlet at 1.45 ppm integrating to 9 protons is the hallmark of the Boc protecting group. The multiplets between 3.55 and 3.70 ppm correspond to the methine proton adjacent to the nitrogen and the two diastereotopic protons of the CH₂OH group.

¹³C NMR (100 MHz, CDCl₃):

-

δ (ppm): ~156.5 (C=O, carbamate), ~79.5 (C(CH₃)₃), ~66.0 (CH₂-OH), ~52.0 (CH-NH), ~40.5 (CH₂-cyclohexyl), ~34.5, ~33.5, ~32.5 (cyclohexyl CH₂), ~28.5 (C(CH₃)₃), ~26.5, ~26.0 (cyclohexyl CH₂).

Mass Spectrometry (ESI+):

-

m/z: Calculated for C₁₄H₂₇NO₃Na [M+Na]⁺: 280.1883; Found: 280.1885.

Infrared (IR) Spectroscopy (ATR):

-

ν (cm⁻¹): ~3350 (O-H and N-H stretch), ~2920, 2850 (C-H stretch), ~1685 (C=O stretch, carbamate), ~1160 (C-O stretch).

Applications in Drug Development

(R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate is not an active pharmaceutical ingredient (API) itself but is a high-value chiral intermediate. Its primary application is in the synthesis of protease inhibitors, a class of drugs used to treat viral diseases (e.g., HIV, Hepatitis C) and other conditions.[1]

-

HIV Protease Inhibitors: The hydroxyethylamine isostere is a classic transition-state mimic for the cleavage of peptide bonds by aspartyl proteases like HIV protease. Boc-D-cyclohexylalaninol serves as a precursor to the "P1" residue in many peptidomimetic inhibitors, where the cyclohexyl side chain fits into the hydrophobic S1 pocket of the enzyme.

-

Hepatitis C Virus (HCV) Protease Inhibitors: Similarly, it has been used in the synthesis of inhibitors targeting the HCV NS3/4A serine protease.

-

Other Therapeutic Targets: The structural motif is also found in inhibitors of other enzymes, such as renin and β-secretase (BACE1), which are targets for hypertension and Alzheimer's disease, respectively.[1]

Safety and Handling

As a laboratory chemical, (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate requires careful handling in accordance with good laboratory practices.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2]

-

Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Keep away from heat and sources of ignition.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling the material.[2][4][7]

References

-

Fisher Scientific. (2024). Safety Data Sheet: N-Boc-3-cyclohexyl-D-alanine.

-

ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

-

PubChem. tert-butyl N-(1-hydroxypropan-2-yl)carbamate.

-

PubChem. tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate.

-

Thermo Fisher Scientific. (2009). Safety Data Sheet.

-

Biosynth. (2022). Safety Data Sheet: Boc-L-Cha-OH.

-

Benchchem. tert-Butyl (1-hydroxypropan-2-yl)carbamate | CAS 147252-84-4.

-

Fisher Scientific. (2025). Safety Data Sheet: N-Boc-D-cyclohexylglycinol.

-

AAPPTec. MSDS - Safety Data Sheet: Boc-D-Alaninol.

-

ChemScene. tert-Butyl (1-hydroxypropan-2-yl)carbamate | CAS 147252-84-4.

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

-

Synthetic Pages. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate.

-

PrepChem.com. Synthesis of Step 3: (2R,3S)-N-[(tert-Butyloxy) carbonyl]-3-amino-4-cyclohexyl-2-(triisopropylsilyloxy) butan-1-ol.

-

National Center for Biotechnology Information. (1999). Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid. PubMed.

-

MDPI. (2009). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R).

-

Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

-

PubChem. tert-butyl N-[1-[(2S)-3-cyclohexyl-1-[[(2S,3R)-4-(cyclopropylamino)-3-hydroxy-4-oxo-1-[(3R)-2-oxo-3,4-dihydropyrrol-3-yl]butan-2-yl]amino]-1-oxopropan-2-yl]-2-oxo-3-pyridinyl]carbamate.

-

Amanote Research. Synthesis of (2r,3s)-((1r,2s,5r)-2-Isopropyl-5-Methylcyclohexyl) 2-(4-Bromophenyl)-3-(Tert-Butoxy-Carbonylamino).

-

PubChem. tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate.

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.

-

Synthonix. tert-Butyl (1-hydroxypropan-2-yl)carbamate.

-

Sigma-Aldrich. 20-(tert-Butoxy)-20-oxoicosanoic acid.

-

ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164).

Sources

- 1. Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.es [fishersci.es]

- 3. prepchem.com [prepchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. biosynth.com [biosynth.com]

- 6. peptide.com [peptide.com]

- 7. fishersci.com [fishersci.com]

Physicochemical properties of Boc-D-cyclohexylalaninol

An In-depth Technical Guide to the Physicochemical Properties of Boc-D-cyclohexylalaninol

N-(tert-Butoxycarbonyl)-D-cyclohexylalaninol, commonly abbreviated as Boc-D-Cha-ol, is a chiral amino alcohol of significant interest in medicinal chemistry and peptide science. As a derivative of the unnatural amino acid D-cyclohexylalanine, it serves as a crucial building block in the synthesis of modified peptides and peptidomimetics. The incorporation of residues with bulky, hydrophobic side chains like cyclohexyl can impart unique structural constraints, enhance metabolic stability, and modulate the biological activity of synthetic peptides.[1] This makes Boc-D-cyclohexylalaninol a valuable tool for researchers in drug discovery aiming to develop novel therapeutics with improved pharmacokinetic profiles.[2][3]

A thorough understanding of the physicochemical properties of Boc-D-cyclohexylalaninol is paramount for its effective application. These properties—ranging from solubility and thermal stability to spectroscopic signatures—directly influence reaction conditions, purification strategies, and the ultimate conformation of the resulting peptide. This guide provides a comprehensive overview of these core characteristics, supported by detailed experimental protocols and field-proven insights to empower researchers in their synthetic endeavors.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is to confirm its identity and key physical constants. Boc-D-cyclohexylalaninol is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine, a chiral center with D-configuration, and a primary alcohol.

| Property | Value | Source(s) |

| IUPAC Name | (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate | N/A |

| Synonyms | This compound, N-(t-Butoxycarbonyl)-D-cyclohexylalaninol | [4] |

| CAS Number | 129593-17-5 | [4] |

| Molecular Formula | C₁₄H₂₇NO₃ | [1][5] |

| Molecular Weight | 257.37 g/mol | [1][5][6] |

| Appearance | Colorless to light yellow viscous liquid or gel | [1] |

Detailed Physicochemical Analysis

The physical behavior of Boc-D-cyclohexylalaninol dictates its handling, storage, and reactivity.

Thermal Properties

-

Boiling Point: The boiling point for the corresponding L-isomer is reported as 214 °C.[5][6] This high boiling point is indicative of strong intermolecular hydrogen bonding enabled by the alcohol (-OH) and carbamate (N-H) groups. This value suggests that vacuum distillation would be required for purification to prevent thermal decomposition.

-

Melting Point: Data for the solid-state melting point is not consistently available, as the compound is often supplied as a viscous liquid or gel.[1] For related compounds like N-Boc-D-cyclohexylglycinol, a melting range of 83 - 87 °C has been reported, suggesting that under certain conditions, Boc-D-cyclohexylalaninol may solidify.[7]

Solubility Profile

The solubility is governed by the interplay between the polar alcohol and carbamate functionalities and the nonpolar Boc and cyclohexyl groups.

-

Soluble: Expected to be soluble in a wide range of organic solvents, including methanol, ethanol, dichloromethane (DCM), chloroform, and ethyl acetate.

-

Insoluble: Generally insoluble in water due to the dominance of its hydrophobic moieties.

This solubility profile is critical for selecting appropriate solvent systems for chemical reactions (e.g., peptide coupling) and purification techniques like column chromatography.

Chiral Properties

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The expected signals in a CDCl₃ solvent are:

-

¹H NMR:

-

~3.7-3.9 ppm (m, 1H): The proton on the chiral carbon (CH-NHBoc).

-

~3.5-3.6 ppm (m, 2H): The two diastereotopic protons of the primary alcohol group (CH₂-OH).

-

~2.5-3.0 ppm (br s, 1H): The hydroxyl proton (OH). This signal is often broad and its chemical shift is highly dependent on concentration and temperature.

-

~1.6-1.8 ppm & ~0.8-1.3 ppm (m, 11H): Protons of the cyclohexyl ring.

-

~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group (Boc).

-

-

¹³C NMR:

-

~156 ppm: Carbonyl carbon of the Boc group.

-

~80 ppm: Quaternary carbon of the Boc group.

-

~65 ppm: Methylene carbon attached to the hydroxyl group (CH₂OH).

-

~52 ppm: Chiral methine carbon (CH-NH).

-

~26-40 ppm: Carbons of the cyclohexyl ring.

-

~28.5 ppm: Methyl carbons of the Boc group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

~3400 cm⁻¹ (broad): O-H stretching of the alcohol group.

-

~3350 cm⁻¹ (sharp): N-H stretching of the carbamate.

-

~2850-2930 cm⁻¹ (strong): C-H stretching from the cyclohexyl and Boc groups.

-

~1680-1700 cm⁻¹ (strong): C=O stretching of the Boc carbonyl group.[9][10]

-

~1160 cm⁻¹ (strong): C-O stretching associated with the carbamate and alcohol.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Expected [M+H]⁺: 258.21 m/z

-

Common Fragments: A characteristic fragmentation pattern for Boc-protected compounds is the loss of the Boc group or components thereof. Expect to see major fragments corresponding to the loss of isobutylene (C₄H₈, 56 Da) or the entire Boc group (100 Da).[11]

Experimental Methodologies

The following protocols describe standard procedures for verifying the physicochemical properties of Boc-D-cyclohexylalaninol.

General Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a sample of Boc-D-cyclohexylalaninol.

Caption: Workflow illustrating the complementary nature of spectroscopic techniques.

-

NMR Sample Prep: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Transfer to an NMR tube.

-

IR Sample Prep: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr) for analysis.

-

MS Sample Prep: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI).

Significance in Research and Development

The physicochemical properties of Boc-D-cyclohexylalaninol are not merely data points; they are predictors of its utility.

-

Hydrophobicity: The bulky cyclohexyl side chain significantly increases the hydrophobicity of peptides into which it is incorporated. This can enhance membrane permeability and protect against enzymatic degradation, thereby improving the bioavailability of a peptide drug candidate. [1][2]* Boc Protecting Group: The Boc group provides robust protection of the amine during synthesis but can be removed under specific acidic conditions (e.g., with trifluoroacetic acid), allowing for controlled, stepwise peptide elongation.

-

Chirality: The D-configuration is often intentionally used to produce peptides that are resistant to proteases, which typically recognize L-amino acids. This leads to a longer in vivo half-life.

Safety and Handling

Safe handling in the laboratory is essential. While this specific compound is not classified as hazardous under OSHA, standard laboratory precautions should be observed. [7]* Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. [12][13]* Handling: Avoid contact with skin, eyes, and clothing. [14]Use in a well-ventilated area or under a chemical fume hood. [12][15]Wash hands thoroughly after handling. [13]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [12][13]Recommended storage temperature is often between 0-8 °C. [1]* First Aid:

- Eyes: Rinse immediately with plenty of water for at least 15 minutes. [12][15] * Skin: Wash off immediately with plenty of soap and water. [14][15] * Inhalation: Move to fresh air. [14][15]

References

- This compound | 129593-17-5. ChemicalBook.

- SAFETY DATA SHEET - N-Boc-3-cyclohexyl-D-alanine. Fisher Scientific.

- Boc-β-cyclohexyl-D-alanine. Chem-Impex.

- MSDS - Safety Data Sheet.

- An In-depth Technical Guide to the Chemical Properties of Boc-cyclohexyl-D-Ala-OH. Benchchem.

- Boc-β-ciclohexilalaninol. Chem-Impex.

- Boc-β-Cyclohexylalaninol. Chem-Impex.

- SAFETY DATA SHEET - (S)-2-(BOC-amino)-1-propanol. Thermo Fisher Scientific.

- SAFETY DATA SHEET - N-Boc-D-alaninol. Fisher Scientific.

- SAFETY DATA SHEET - N-Boc-D-cyclohexylglycinol. Fisher Scientific.

- BOC-BETA-CYCLOHEXYL-L-ALANINOL Product Description. ChemicalBook.

- BOC-BETA-CYCLOHEXYL-L-ALANINOL. Chongqing Chemdad Co., Ltd.

- Boc-D-phenylalaninol. Chem-Impex.

- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- IR Spectroscopy - Basic Introduction. The Organic Chemistry Tutor via YouTube.

- spectroscopy IR carbonyls. Professor Dave Explains via YouTube.

- 14.2a IR Spectra of Carbonyl Compounds. Chad's Prep via YouTube.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 129593-17-5 [amp.chemicalbook.com]

- 5. 103322-56-1 CAS MSDS (BOC-BETA-CYCLOHEXYL-L-ALANINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. BOC-BETA-CYCLOHEXYL-L-ALANINOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. fishersci.com [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. acdlabs.com [acdlabs.com]

- 12. fishersci.es [fishersci.es]

- 13. peptide.com [peptide.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Boc-D-cha-ol CAS number and molecular formula

An In-depth Technical Guide to N-α-(tert-Butoxycarbonyl)-D-cyclohexylalaninol (Boc-D-cha-ol)

Introduction

N-α-(tert-Butoxycarbonyl)-D-cyclohexylalaninol, commonly abbreviated as this compound, is a chiral amino alcohol derivative of significant utility in medicinal chemistry and synthetic organic chemistry. As a protected form of D-cyclohexylalaninol, it serves as a crucial building block in the synthesis of complex molecules, particularly in the development of peptide-based therapeutics and chiral catalysts. The presence of the bulky, lipophilic cyclohexyl group can impart unique conformational properties and enhance the metabolic stability and bioavailability of the final active pharmaceutical ingredient.[1] The tert-Butoxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for the amine functionality, making it highly compatible with various synthetic strategies, most notably Solid Phase Peptide Synthesis (SPPS).[2][3]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's chemical and physical properties, provides a validated synthetic protocol, explores its applications in modern drug discovery, and outlines essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

This compound is structurally defined by a cyclohexylalanine backbone where the carboxylic acid has been reduced to a primary alcohol and the alpha-amino group is protected by a tert-butoxycarbonyl group.

Chemical Structure

Caption: Chemical Structure of Boc-D-cyclohexylalaninol.

Physicochemical Data

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | [4] |

| Synonyms | Boc-D-cyclohexylalaninol, (R)-2-(Boc-amino)-3-cyclohexylpropan-1-ol | [4][5] |

| CAS Number | 129593-17-5 | [4][5] |

| Molecular Formula | C₁₄H₂₇NO₃ | [1] |

| Molecular Weight | 257.37 g/mol | [1] |

| Appearance | White to off-white powder or light yellow gel | [1] |

| Optical Rotation | [α]20/D = +24 ± 1° (c=1 in 80% MeOH) (value for L-isomer is -24°) | [1] |

| Storage Temperature | 0 - 8 °C | [1] |

Synthesis of this compound

The most common and direct laboratory-scale synthesis of this compound involves a two-step process starting from the commercially available amino acid, D-cyclohexylalanine (H-D-Cha-OH). The first step is the protection of the α-amino group with a Boc group, followed by the reduction of the carboxylic acid to a primary alcohol.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Borane Reduction

This protocol describes a representative method for the synthesis of this compound from its corresponding Boc-protected amino acid.

Step 1: N-α-Boc Protection of D-Cyclohexylalanine

-

Dissolution: Dissolve D-cyclohexylalanine (1 equiv.) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide solution. Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M aqueous potassium bisulfate (KHSO₄) solution.

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Boc-D-Cha-OH, typically as a white solid.

Step 2: Reduction of Boc-D-Cha-OH to this compound

-

Inert Atmosphere: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add Boc-D-Cha-OH (1 equiv.) and dissolve in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reducing Agent Addition: Slowly add borane-tetrahydrofuran complex (BH₃·THF) (1.5-2.0 equiv., typically 1M solution in THF) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until gas evolution ceases.

-

Solvent Removal: Remove the solvents under reduced pressure.

-

Purification: Re-dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be further purified by silica gel column chromatography to yield pure this compound.

Applications in Research and Drug Development

The primary application of this compound and its parent amino acid lies in peptide synthesis, where the unique properties of the cyclohexyl side chain are exploited to create novel therapeutic agents.

Chiral Building Block in Synthesis

This compound is a valuable chiral precursor for multi-step organic syntheses. The Boc-protected amine and the primary alcohol provide two distinct functional handles that can be selectively manipulated. It is frequently used in the synthesis of pseudo-peptides and peptidomimetics, such as transition-state analog inhibitors for proteases like renin and HIV protease.[6]

Role in Solid Phase Peptide Synthesis (SPPS)

While this compound itself is not directly incorporated into the peptide chain, its corresponding carboxylic acid, Boc-D-Cha-OH, is a key reagent in Boc-chemistry SPPS. This methodology is advantageous for synthesizing hydrophobic peptides or sequences prone to aggregation.[2] The workflow below illustrates the general cycle for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support.

Caption: General cycle for Boc Solid Phase Peptide Synthesis (SPPS).

Protocol: Single Coupling Cycle in Boc-SPPS

This protocol outlines a standard single coupling cycle for incorporating a Boc-protected amino acid onto a resin such as Merrifield or PAM resin.[7][8]

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

-

Nα-Boc Deprotection:

-

Neutralization:

-

Wash the resin twice with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes each to neutralize the N-terminal ammonium trifluoroacetate salt.[9]

-

Wash the resin thoroughly with DCM to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the incoming amino acid (e.g., Boc-D-Cha-OH) (3-4 equiv.) with a coupling agent like HBTU (3-4 equiv.) and a base like DIEA (6-8 equiv.) in N,N-dimethylformamide (DMF).[7]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Monitor the reaction completion using a qualitative method like the Kaiser test.

-

Once complete, drain the coupling solution and wash the resin with DMF and DCM to prepare for the next cycle.

-

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound. Specific toxicological data is not extensively available, so handling should be based on best practices for similar, non-classified chemical compounds.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at refrigerated temperatures (0-8 °C) to ensure long-term stability.[1]

-

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash the affected area immediately with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

-

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Conclusion

N-α-(tert-Butoxycarbonyl)-D-cyclohexylalaninol (this compound) is a versatile and valuable chiral building block in synthetic and medicinal chemistry. Its well-defined structure, featuring a lipophilic side chain and orthogonally protected functional groups, makes it an important precursor in the development of complex organic molecules and peptidomimetics. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory to advance research and drug discovery programs.

References

-

Chem-Impex. Boc-β-Cyclohexylalaninol. [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Góngora-Benítez, M., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

-

Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

-

Chaloin, O., et al. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

-

PrepChem.com. Synthesis of Step 3: (2R,3S)-N-[(tert-Butyloxy) carbonyl]-3-amino-4-cyclohexyl-2-(triisopropylsilyloxy) butan-1-ol. [Link]

-

Wessjohann, L. A., et al. (2005). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R)-... Molecules, 10(11), 1402-1410. [Link]

-

Reider, P. J. (1999). Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid. Methods in Molecular Medicine, 23, 437-452. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. This compound | 129593-17-5 [amp.chemicalbook.com]

- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 6. Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

An In-Depth Technical Guide to the Stability and Recommended Storage of N-tert-Butoxycarbonyl-D-cyclohexylalaninol (Boc-D-cha-ol)

Introduction

N-tert-butoxycarbonyl-D-cyclohexylalaninol, commonly referred to as Boc-D-cha-ol, is a valuable chiral building block in the synthesis of complex peptides, peptidomimetics, and pharmaceutical intermediates. The presence of the bulky cyclohexyl side chain can impart unique conformational constraints and metabolic stability to target molecules, while the Boc-protected amine and the primary alcohol offer versatile handles for synthetic elaboration. The integrity and purity of this reagent are paramount for reproducible and successful synthetic outcomes. This technical guide provides a comprehensive analysis of the chemical stability of this compound, potential degradation pathways, and scientifically grounded recommendations for its optimal storage and handling.

Core Chemical Properties and Stability Profile

The stability of this compound is dictated by the interplay of its three key structural features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the robust cyclohexylaliphatic backbone, and the primary alcohol functionality.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 129593-17-5 | [1] |

| Molecular Formula | C₁₄H₂₇NO₃ | [1] |

| Molecular Weight | 257.37 g/mol | [1] |

| Appearance | White to off-white solid (typical) | Inferred from related compounds |

| Purity (Typical) | ≥98% | Inferred from supplier data |

The cornerstone of this molecule's reactivity profile is the Boc group, which is renowned for its stability under a wide range of conditions while being easily removable under specific acidic protocols.[2][3]

-

Acid Lability : The Boc group is highly susceptible to cleavage under acidic conditions.[4] This degradation is initiated by protonation of the carbamate's carbonyl oxygen, followed by the elimination of a stable tert-butyl cation, which subsequently decomposes to isobutylene and carbon dioxide.[4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents will rapidly deprotect the amine.[4] Therefore, contact with acidic media during storage or handling is the primary chemical incompatibility to avoid.

-

Base and Nucleophile Stability : this compound is exceptionally stable under basic and nucleophilic conditions.[2][5] The carbamate linkage is resistant to hydrolysis by bases like sodium hydroxide and is unreactive towards common nucleophiles, allowing for selective synthetic manipulations at other sites if necessary.[5]

-

Thermal Stability : The Boc group exhibits good thermal stability. While thermal deprotection is possible, it typically requires high temperatures, often exceeding 150°C.[6][7] At recommended storage temperatures (refrigerated or ambient), thermal degradation of the Boc group is negligible. However, prolonged exposure to elevated temperatures should be avoided to prevent potential side reactions and ensure long-term integrity.[6]

-

Oxidative Stability : The primary alcohol group presents a potential site for oxidation. While the Boc-protected amine is generally stable to oxidation[8], the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid in the presence of strong oxidizing agents.[9] Under normal storage conditions, atmospheric oxidation is slow, but it is best practice to store the compound under an inert atmosphere for long-term preservation.[10]

-

Hygroscopicity : Amino acid derivatives can exhibit hygroscopicity, absorbing moisture from the atmosphere.[11][12] While there is no specific data for this compound, absorbed water could potentially facilitate slow hydrolysis over extended periods, especially if acidic or basic impurities are present. Handling in a dry environment and storing in a tightly sealed container with a desiccant is a critical best practice.

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for developing a robust storage strategy. The two primary pathways of concern are acid-catalyzed deprotection and oxidation of the primary alcohol.

Acid-Catalyzed Deprotection

This is the most significant and rapid degradation pathway. Trace amounts of acidic contaminants in storage containers or solvents can lead to the cleavage of the Boc group, yielding D-cyclohexylalaninol and gaseous byproducts.

Caption: Potential oxidative degradation pathway of this compound.

Recommended Storage and Handling Conditions

Based on the chemical stability profile, a multi-faceted approach to storage is recommended to maximize the shelf-life and preserve the purity of this compound.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: 2-8°C Short-term: Ambient | Refrigeration slows down potential degradation pathways and is a conservative measure given conflicting supplier data. [13] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes the risk of slow oxidation of the primary alcohol and degradation from atmospheric moisture. |

| Moisture | Store in a dry, well-sealed container, preferably with a desiccant. | Prevents absorption of water, which can lead to hydrolysis and physical clumping of the solid. [11][12] |

| Light | Protect from direct light (e.g., store in an amber vial or in a dark cabinet). | Minimizes potential for photolytic degradation, a general precaution for complex organic molecules. |

| ChemicalEnvironment | Store away from acids, strong oxidizing agents, and reactive chemicals. | Prevents the primary degradation pathway of acid-catalyzed deprotection and oxidation. [4][9] |

Handling Workflow

Proper handling is as critical as storage for maintaining compound integrity.

Caption: Recommended workflow for handling this compound.

Experimental Protocol: General Stability Assessment

For researchers needing to validate the stability of a specific batch of this compound under their laboratory conditions, a forced degradation study can be implemented. This protocol provides a framework for assessing stability against key stress factors.

Objective: To identify potential degradation products and determine the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

HPLC system with UV detector (e.g., monitoring at ~210 nm)

-

Appropriate HPLC column (e.g., C18)

-

pH meter, calibrated oven, photostability chamber

Methodology:

-

Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). This will be the control sample.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Cool, neutralize with 0.1 M NaOH, and dilute with the initial solvent for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Cool, neutralize with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a vial.

-

Heat in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).

-

Cool, dissolve in the initial solvent, and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution in a quartz cuvette or other suitable transparent container within a photostability chamber according to ICH Q1B guidelines.

-

Simultaneously, wrap a control sample in aluminum foil and place it in the same chamber.

-

After the exposure period, dilute the samples for analysis.

-

-

Analysis:

-

Analyze all samples (control, acid-stressed, base-stressed, oxidative-stressed, thermal-stressed, and photo-stressed) by HPLC.

-

Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation. Purity is calculated based on the peak area percentage.

-

Conclusion

This compound is a robust synthetic intermediate that demonstrates excellent stability under standard laboratory conditions. Its primary liability is its susceptibility to acid-catalyzed deprotection. Secondary concerns include potential long-term oxidation of the primary alcohol and hygroscopicity. Adherence to the recommended storage conditions—specifically, refrigeration in a dry, inert, and dark environment, away from acidic contaminants—is essential to ensure its long-term purity and reactivity. By implementing the prescribed handling protocols and understanding the material's chemical nature, researchers and drug development professionals can confidently utilize this compound to achieve their synthetic goals.

References

-

Chan, M. N., & Chan, C. K. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental science & technology, 39(6), 1555–1562. [11]2. Drozd, G. T., et al. (2014). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Atmospheric Chemistry and Physics, 14(10), 5005-5014.

-

Jing, B., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Atmospheric Environment, 236, 117660. [12]4. Peng, C., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic acids and their mixtures with sodium chloride. Journal of Geophysical Research: Atmospheres, 106(D16), 17465-17473.

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protected Compounds [pt.bzchemicals.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. ir.library.louisville.edu [ir.library.louisville.edu]

- 10. mdpi.com [mdpi.com]

- 11. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

Role of Boc protecting group in Boc-D-cha-ol

An In-Depth Technical Guide to the Role of the Boc Protecting Group in Boc-D-Cha-ol

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals. This guide provides a detailed examination of the specific role and application of the Boc group in N-α-tert-Butyloxycarbonyl-D-cyclohexylalaninol (this compound). We will delve into the mechanistic underpinnings of Boc protection and deprotection, explore the strategic advantages it confers upon the D-cyclohexylalaninol moiety, and provide field-proven experimental protocols for its use. This document is intended for researchers, chemists, and drug development professionals who utilize protected amino alcohols as critical building blocks in their synthetic endeavors.

Introduction: The Strategic Imperative of Protecting Groups

In multi-step organic synthesis, the precise control of reactivity is paramount. Functional groups that are not intended to participate in a given reaction must be temporarily masked to prevent the formation of undesired side products. This is the fundamental role of a protecting group.[1] An ideal protecting group must be easy to introduce, stable under a wide range of reaction conditions, and readily removable with high yield under conditions that do not affect other parts of the molecule.[1]

The tert-butyloxycarbonyl (Boc) group is arguably the most common acid-labile amine protecting group used in contemporary synthesis.[2] Its utility is exemplified in its application to D-cyclohexylalaninol (D-Cha-ol), a chiral amino alcohol. The resulting molecule, this compound, is a valuable building block, particularly in the synthesis of peptidomimetics and other complex therapeutic agents. The Boc group's function extends beyond simple masking; it modifies the molecule's physical properties and dictates its reactivity in subsequent synthetic steps.

The Boc Group: A Profile in Chemical Orthogonality

The Boc group is a carbamate that renders the highly nucleophilic amine non-reactive under most basic, nucleophilic, and reductive conditions.[3] This stability profile makes it "orthogonal" to other common protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, enabling complex, sequential synthetic strategies.[3]

Key Physicochemical Properties of this compound

The introduction of the bulky, nonpolar Boc group significantly alters the properties of D-cyclohexylalaninol, making it more soluble in common organic solvents and easier to handle and purify via standard techniques like silica gel chromatography.

| Property | Value | Source |

| Chemical Name | N-α-tert-Butyloxycarbonyl-D-cyclohexylalaninol | N/A |

| Synonyms | This compound, (R)-(+)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-1-propanol | |

| CAS Number | 129593-17-5 | |

| Molecular Formula | C₁₄H₂₇NO₃ | [4] |

| Molecular Weight | 257.37 g/mol | [4] |

| Appearance | White to off-white powder or solid | N/A |

| Stability | Stable under basic and neutral conditions; labile to strong acids | [2][3] |

The Core Directive: Mechanistic Role of the Boc Group

The primary function of the Boc group in this compound is to deactivate the amine, allowing for selective reactions at the hydroxyl group. Without protection, the amine's nucleophilicity and basicity would interfere with a vast array of reactions, such as esterification, etherification, or oxidation of the alcohol.

Mechanism of Boc Protection

The Boc group is typically introduced using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[5] The reaction proceeds via a nucleophilic acyl substitution where the amine of D-cyclohexylalaninol attacks one of the electrophilic carbonyl carbons of the anhydride. A base, such as triethylamine (TEA) or sodium hydroxide, is often used to deprotonate the amine, increasing its nucleophilicity and driving the reaction to completion.[6] The t-butyl carbonate leaving group subsequently decomposes into carbon dioxide and t-butoxide, making the reaction effectively irreversible.[5]

Causality Behind Experimental Choices: A critical consideration during deprotection is the fate of the highly reactive t-butyl cation. This electrophile can alkylate nucleophilic residues within the target molecule, particularly electron-rich aromatic rings or sulfur-containing groups. [7]To prevent these side reactions, "scavengers" such as anisole, thioanisole, or dithiothreitol (DTE) are added to the reaction mixture to trap the t-butyl cation. [8][9]

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems, wherein the reaction progress can be monitored by Thin-Layer Chromatography (TLC) and the final product identity confirmed by standard analytical techniques (NMR, MS).

Protocol 1: N-Boc Protection of D-Cyclohexylalaninol

Objective: To selectively protect the amine functional group of D-cyclohexylalaninol.

Methodology:

-

Preparation: Dissolve D-cyclohexylalaninol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a biphasic mixture of chloroform and aqueous sodium bicarbonate. [8]2. Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution. If not using a basic aqueous phase, add a base like triethylamine (TEA, 1.2 eq).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC, observing the consumption of the starting material (visualized with ninhydrin stain) and the formation of the UV-active or less polar product. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

| Parameter | Condition | Rationale |

| Boc Source | (Boc)₂O | Highly efficient, and byproducts are volatile or easily removed. [6] |

| Base | TEA, NaOH, NaHCO₃ | Deprotonates the amine to enhance nucleophilicity. [6] |

| Solvent | THF, DCM, Acetonitrile | Aprotic solvents that solubilize reactants without interference. |

| Temperature | Room Temperature | Sufficient energy for reaction without promoting side reactions. |

| Monitoring | TLC (Ninhydrin stain) | Ninhydrin specifically stains the free primary amine of the starting material, providing a clear endpoint when the spot disappears. |

Protocol 2: Deprotection of this compound

Objective: To remove the Boc group to liberate the free amine of D-cyclohexylalaninol.

Methodology:

-

Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Reagent Addition: Add a scavenger (e.g., anisole, 5% v/v) to the solution. Cool the mixture in an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 eq, typically 25-50% v/v in DCM). [9][10]Caution: The reaction evolves gas (CO₂ and isobutylene) and should be performed in a well-ventilated fume hood and not in a sealed vessel. [11]3. Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor by TLC until the starting material is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is the amine TFA salt.

-

Neutralization (if required): If the free amine is desired for the next step, dissolve the crude salt in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is basic. Dry and concentrate the organic layer. Alternatively, for applications like peptide synthesis, in situ neutralization is performed in the subsequent step. [9]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-protected amino acids and their alcohol derivatives are foundational to the Boc/Bzl strategy of SPPS. [9]In this scheme, the temporary N-α-protection is provided by the acid-labile Boc group, while more permanent side-chain protection is afforded by groups that require a much stronger acid (like hazardous hydrogen fluoride, HF) for cleavage, such as benzyl (Bzl) esters. [9][12] The synthesis cycle involves anchoring the first Boc-protected amino acid to a resin, followed by a repetitive cycle of deprotection and coupling.

In this workflow, the deprotection step uses moderate acid (TFA) to remove only the N-α-Boc group, leaving the side-chain protectors and the resin linkage intact. [9]The use of this compound allows for the incorporation of this non-canonical amino alcohol into a growing peptide chain, a common strategy in the development of protease inhibitors and other peptidomimetic drugs.

Conclusion

The Boc protecting group is an indispensable tool in the strategic application of this compound in organic synthesis. Its role is multifaceted: it effectively masks the amine's reactivity, enhances solubility in organic media, facilitates purification, and enables controlled, sequential bond formation. The robust and well-characterized chemistry of its application and removal, governed by a simple acid-base principle, provides chemists with a reliable method to incorporate the unique cyclohexylalaninol structure into complex target molecules. A thorough understanding of the underlying mechanisms and the rationale for specific experimental conditions is crucial for leveraging this powerful synthetic building block to its full potential in research and drug development.

References

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Gl-chem. (2026). The Role of t-Boc Protection in Organic Synthesis Applications.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.

- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

- Quora. (2022). What is the protection of BOC in organic synthesis processes?.

- YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

- Chem-Impex. (n.d.). Boc-β-Cyclohexylalaninol.

- Springer. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Active Biopharma. (n.d.). This compound | 129593-17-5.

Sources

- 1. quora.com [quora.com]

- 2. nbinno.com [nbinno.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Boc-D-Cyclohexylalanine (Boc-D-Cha-OH) in Solid-Phase Peptide Synthesis

Introduction: The Rationale for Cyclohexylalanine in Peptide Therapeutics

In the landscape of peptide-based drug development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing therapeutic profiles. D-Cyclohexylalanine (D-Cha), an aliphatic analog of D-phenylalanine, is a particularly valuable building block. Its bulky, non-aromatic cyclohexyl side chain introduces conformational rigidity and increased hydrophobicity into a peptide sequence. These attributes can significantly improve metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, enhance receptor binding affinity, and optimize pharmacokinetic properties.

This guide provides a comprehensive framework for the successful incorporation of N-α-Boc-protected D-Cyclohexylalanine (Boc-D-Cha-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the mechanistic considerations, detailed protocols, and troubleshooting strategies, with a focus on overcoming the primary challenge associated with this residue: the steric hindrance presented by its bulky side chain during the coupling reaction.

Physicochemical Properties of Boc-D-Cha-OH

A thorough understanding of the building block is fundamental to its effective use. Boc-D-Cha-OH is a white to off-white solid, and its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 37736-82-6 | [1] |

| Molecular Formula | C₁₄H₂₅NO₄ | [1] |

| Molecular Weight | 271.35 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 62 °C | [1] |

| Structure | See Figure 1 | - |

Figure 1: Chemical Structure of Boc-D-Cha-OH

Caption: Structure of Boc-D-Cyclohexylalanine (Boc-D-Cha-OH).

The Boc-SPPS Workflow: A Strategic Overview

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust method for SPPS.[2] It involves the use of an acid-labile Boc group for temporary Nα-protection and more acid-stable groups (like benzyl esters) for side-chain protection, which are typically removed during the final cleavage step with a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3] The cyclical process is illustrated below.

Figure 2: The Boc-SPPS Cycle for Incorporating a Residue

Caption: The iterative four-step cycle of Boc-based Solid-Phase Peptide Synthesis.

Detailed Protocols for Boc-D-Cha-OH Incorporation

The following protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent volumes and quantities should be adjusted proportionally for different synthesis scales.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality (acid or amide).[4]

-

For C-terminal acids: Merrifield or PAM resins are standard choices in Boc-SPPS.[3] PAM resin is often preferred for longer peptides as its linker is more stable to the repetitive TFA treatments used for Boc deprotection.[3]

-

For C-terminal amides: Benzhydrylamine (BHA) or Methylbenzhydrylamine (MBHA) resins are used.[3]

Protocol:

-

Place the appropriate resin (e.g., 200 mg of 0.5 mmol/g substituted PAM resin) in a reaction vessel.

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes.

-

Drain the DCM. The resin is now ready for the first deprotection/coupling cycle.

The SPPS Cycle: Step-by-Step

Step 1: Nα-Boc Deprotection

-

Scientist's Note: This step uses Trifluoroacetic Acid (TFA) to cleave the acid-labile Boc protecting group, exposing the N-terminal amine for the subsequent coupling reaction.[5] The resulting amine is protonated as a TFA salt.[6]

-

Protocol:

Step 2: Neutralization

-

Scientist's Note: The protonated N-terminal amine (TFA salt) must be neutralized to the free amine to make it nucleophilic for the coupling reaction.[6] Diisopropylethylamine (DIEA) is a common non-nucleophilic base used for this purpose.[6]

-

Protocol:

-

Add a solution of 5-10% DIEA in DCM (v/v) to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step one more time.

-

Wash the resin thoroughly with DCM (5x) to remove excess base.

-

Step 3: Coupling of Boc-D-Cha-OH

-

Scientist's Note: This is the most critical step. The steric bulk of the cyclohexyl group significantly slows down the coupling kinetics compared to less hindered amino acids like alanine or glycine.[7] Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) may lead to incomplete reactions. Therefore, more potent activating reagents are strongly recommended to achieve high coupling efficiency.[8] Double coupling (repeating the coupling step) is a prudent strategy to ensure the reaction goes to completion.

-

Recommended Coupling Reagents:

| Reagent | Class | Key Advantages & Rationale | Source(s) |

| HATU | Aminium Salt | Forms highly reactive OAt-esters. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the reaction. Excellent for hindered couplings. | |

| HBTU/HCTU | Aminium Salt | Forms reactive OBt/O-6-ClBt esters. Widely used, reliable, and effective for most couplings, including moderately hindered ones. HCTU is generally more reactive than HBTU. | |

| COMU | Aminium Salt | Forms Oxyma-based active esters, which are highly reactive. Considered a safer alternative to benzotriazole-based reagents (HBTU/HATU) and shows excellent efficiency. | [8] |

| DIC/HOBt | Carbodiimide | A classic method. DIC is used instead of DCC as the resulting diisopropylurea is more soluble. While effective for many amino acids, it may be less efficient for severely hindered residues like D-Cha. | [8] |

-

Protocol (using HATU):

-

In a separate vial, pre-activate a solution containing:

-

Boc-D-Cha-OH (3 equivalents relative to resin substitution)

-

HATU (3 eq.)

-

DIEA or 2,4,6-Collidine (6 eq.)

-

Dissolved in N,N-Dimethylformamide (DMF).

-

-

Allow the pre-activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Optional but Recommended: Perform a Kaiser test to check for free primary amines. If the test is positive (blue beads), repeat the coupling step (double coupling).

-

Step 4: Capping (Optional but Recommended)

-

Scientist's Note: If the coupling is incomplete, any unreacted N-terminal amines should be "capped" to prevent them from reacting in subsequent cycles, which would lead to the formation of deletion peptides.[3] Acetic anhydride is commonly used for this purpose.

-

Protocol:

-

Add a solution of acetic anhydride/DIEA/DCM (e.g., 5:6:89 v/v/v) to the resin.

-

Agitate for 20 minutes.

-

Drain and wash the resin with DCM (3x).

-

Final Cleavage and Deprotection

-

Scientist's Note: Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and any side-chain protecting groups must be removed. In Boc-SPPS, this is typically achieved with a strong acid like anhydrous HF or TFMSA.[2][9] During this process, carbocations (especially the tert-butyl cation from the Boc group) are generated, which can cause side reactions with sensitive residues like Trp or Met.[2] Although D-Cha has no reactive side chain, scavengers are included to protect other residues in the sequence.

-

Protocol (TFMSA Cleavage):

-

Caution: TFMSA is an extremely strong and corrosive acid. Always work in a certified fume hood with appropriate personal protective equipment.[10]

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common mixture is TFMSA/TFA/m-cresol (1:8:1 v/v/v).

-

Cool the cleavage cocktail in an ice bath (0-5 °C).

-

Add the cooled cocktail to the dried peptide-resin.

-

Stir the mixture at 0-5 °C for 1-2 hours.[3]

-

Filter the resin and wash it with neat TFA.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold (0 °C) methyl tert-butyl ether (MTBE).

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold MTBE two more times.

-

Dry the crude peptide pellet under vacuum.

-

Analysis and Purification of Cha-Containing Peptides

-

Scientist's Note: The incorporation of the hydrophobic cyclohexylalanine residue will significantly increase the retention time of the peptide during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[11] The analytical method must be adjusted accordingly.

-

Analytical RP-HPLC:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% Acetonitrile containing 0.1% TFA.

-

Gradient: A shallower gradient or a higher final concentration of Mobile Phase B may be required for efficient elution compared to more hydrophilic peptides.[11] For example, a linear gradient from 10% to 90% Mobile Phase B over 40 minutes.

-

Detection: UV at 214 nm and 280 nm.

-

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) should be used to confirm the molecular weight of the final product, verifying the successful incorporation of the D-Cha residue.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency (Positive Kaiser test after coupling) | 1. Insufficient activation time. 2. Steric hindrance of D-Cha. 3. Inadequate coupling reagent. | 1. Increase pre-activation time to 5 minutes. 2. Perform a double coupling. 3. Switch to a more potent coupling reagent like HATU or COMU.[8] |

| Deletion Peptides (MS shows M-253 Da peak) | Incomplete coupling of D-Cha followed by failure to cap unreacted amines. | 1. Implement a mandatory capping step after the D-Cha coupling. 2. Optimize the coupling protocol as described above. |

| Poor Peak Shape in HPLC | Aggregation of the hydrophobic peptide. | 1. Modify mobile phases (e.g., use formic acid instead of TFA). 2. Increase column temperature (e.g., to 40-50 °C). |

| Incomplete Deprotection (Nα-Boc remains) | Insufficient deprotection time or degraded TFA. | 1. Ensure the use of fresh, high-quality 50% TFA/DCM. 2. Extend the main deprotection step to 30 minutes.[12] |

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of cyclohexylalanine. PrepChem.com. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Fields, G. B. (2001). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current protocols in protein science, Appendix 3, Appendix-3B. Retrieved from [Link]

- Google Patents. (2018, January 11). WO2018007930A1 - Process for preparation of icatibant acetate.

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved from [Link]

-

ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

- Google Patents. (n.d.). WO2019064220A1 - Synthesis of icatibant.

-

Chemsrc. (n.d.). Boc-cha-oh dcha | CAS#:37462-62-7. Retrieved from [Link]

-

Abdelmoty, I., et al. (1994). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 59(18), 5430–5434. Retrieved from [Link]

- Google Patents. (n.d.). CN107417770A - A kind of preparation method of Icatibant.

-

Kates, S. A., & Albericio, F. (2000). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Recording of deprotection/neutralization (a) and coupling (b) parts of the Boc/Bzl-SPPS cycle. Retrieved from [Link]

-

International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). US20210238230A1 - A method for production of high purity icatibant.

-

Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-Glu(OcHx)-OH DCHA. Retrieved from [Link]

-

UC Berkeley Chem 115. (2011, September 27). Peptide Synthesis in the Laboratory [Video]. YouTube. Retrieved from [Link]

-

Chemsrc. (n.d.). Boc-Cha-OH | CAS#:37736-82-6. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-His(Boc)-OH DCHA [31687-58-8]. Retrieved from [Link]

Sources

- 1. Boc-Cha-OH | CAS#:37736-82-6 | Chemsrc [chemsrc.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. peptide.com [peptide.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. bachem.com [bachem.com]

- 9. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Efficient Esterification of Carboxylic Acids with Boc-D-Cha-ol via HBTU/HOBt Coupling

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

For researchers and professionals in drug development, the formation of ester bonds is a fundamental transformation in the synthesis of complex molecules, including prodrugs, peptides, and natural products. This document provides a comprehensive guide to the coupling of N-tert-butyloxycarbonyl-D-cyclohexylalaninol (Boc-D-Cha-ol), a valuable chiral building block, with a generic carboxylic acid.

While traditionally the domain of peptide chemistry for forming amide bonds, the HBTU/HOBt coupling system offers a highly efficient, rapid, and low-racemization pathway for ester synthesis. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a potent aminium-based activating reagent that, in concert with 1-Hydroxybenzotriazole (HOBt), generates a highly reactive intermediate capable of reacting with alcohol nucleophiles.[1][2] This protocol adapts the robust principles of peptide coupling for the specific challenge of esterification, providing field-proven insights into optimizing reaction conditions and mitigating potential side reactions.

The primary advantage of this methodology lies in its mild conditions and its effectiveness in minimizing the loss of stereochemical integrity, a critical concern when working with chiral molecules like this compound.[1][3]

Mechanism of Action: HBTU/HOBt-Mediated Esterification

The coupling process is not a direct condensation but a multi-step activation sequence. Understanding this mechanism is crucial for troubleshooting and optimization.

-

Deprotonation: The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to form a carboxylate anion.

-